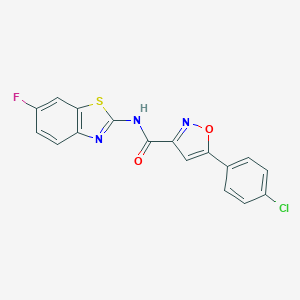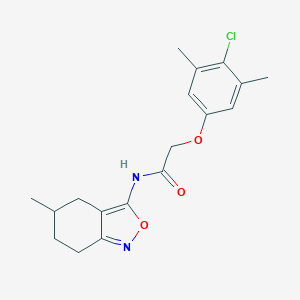![molecular formula C23H30N2O4 B253736 N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B253736.png)
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a cholinergic compound that acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the central nervous system and is involved in various physiological processes such as learning, memory, and attention.
Mécanisme D'action
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide acts as a selective agonist of the α7 nAChR, which is widely distributed in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. This, in turn, leads to enhanced cognitive function, improved memory, and increased attention.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and increase attention. It has also been shown to have anti-inflammatory effects and to act as an analgesic. N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is its selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological and physiological processes. However, one limitation of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide. One area of research is the development of more potent and selective α7 nAChR agonists. Another area of research is the study of the long-term effects of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide and its potential use in the treatment of neurological disorders. Additionally, the potential use of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide as an analgesic and anti-inflammatory agent warrants further investigation.
Conclusion:
In conclusion, N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a selective agonist of the α7 nAChR and has been shown to have various biochemical and physiological effects. N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has potential applications in the treatment of neurological disorders, inflammatory diseases, and as an analgesic. Future research directions include the development of more potent and selective α7 nAChR agonists and the study of the long-term effects of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide.
Méthodes De Synthèse
The synthesis of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves several steps. The first step is the synthesis of 2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, which is achieved by reacting 2-methoxyphenol with tetrahydrofuran-2-ylmethylamine and acetic anhydride. The second step involves the reaction of the resulting compound with 4-(dimethylamino)benzyl chloride to obtain N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of inflammatory diseases and as an analgesic.
Propriétés
Nom du produit |
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide |
|---|---|
Formule moléculaire |
C23H30N2O4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H30N2O4/c1-24(2)19-12-10-18(11-13-19)15-25(16-20-7-6-14-28-20)23(26)17-29-22-9-5-4-8-21(22)27-3/h4-5,8-13,20H,6-7,14-17H2,1-3H3 |
Clé InChI |
ZQACLLWEECUATH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)COC3=CC=CC=C3OC |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)COC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253662.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)

![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B253668.png)



![4-chloro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B253677.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253678.png)